Summary of the Application: “3-Bromo-4-nitro-1H-pyrazole” is used in the field of crystallography.
Methods of Application: The compound was dissolved in warm ethanol and added to a warm ethanol solution of Zn(NO3)2·6H2O in a molar ratio of 1:2. The colorless solution was left to crystallize.
Results or Outcomes: The researchers were able to determine the crystal structure of the compound, providing valuable information about its molecular and crystal structure.
Summary of the Application: Pyrazole derivatives, including “3-Bromo-4-nitro-1H-pyrazole”, are important in the field of organic chemistry.
Methods of Application: The methods of application can vary widely depending on the specific chemical being synthesized.
Results or Outcomes: The synthesis of pyrazole derivatives efficiently and selectively is an important area of organic chemistry.
Summary of the Application: “3-Bromo-4-nitro-1H-pyrazole” has been used in the synthesis of compounds with potential antidepressant activity.
Summary of the Application: “3-Bromo-4-nitro-1H-pyrazole” can be used in the field of coordination chemistry.
Summary of the Application: Pyrazoles, including “3-Bromo-4-nitro-1H-pyrazole”, are used in organometallic chemistry.
Summary of the Application: “3-Bromo-4-nitro-1H-pyrazole” can be used as a starting material in the synthesis of 1,4’-bipyrazoles.
Summary of the Application: “3-Bromo-4-nitro-1H-pyrazole” can be used as a starting material in the synthesis of solid hexacoordinate complexes.
Summary of the Application: “3-Bromo-4-nitro-1H-pyrazole” can be used in the synthesis of functionalized pyrazoles.
3-Bromo-4-nitro-1H-pyrazole is a heterocyclic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with bromine and nitro groups. The molecular formula for this compound is , and it has a molecular weight of approximately 191.97 g/mol . The presence of the bromine atom and the nitro group significantly influences its chemical properties, making it a compound of interest in medicinal chemistry and material science.
Common reactions include:
Research indicates that 3-Bromo-4-nitro-1H-pyrazole exhibits notable biological activities. It has been studied for its potential as an antiplatelet agent and possesses antioxidant properties . In vitro studies have demonstrated its capability to inhibit platelet aggregation, suggesting potential applications in treating cardiovascular diseases. Furthermore, its structural characteristics may contribute to its effectiveness against various biological targets, making it a candidate for drug development.
The synthesis of 3-Bromo-4-nitro-1H-pyrazole can be achieved through several methods, including:
These methods allow for variations in substituents, leading to a range of derivatives with potentially enhanced biological activities.
3-Bromo-4-nitro-1H-pyrazole has applications in various fields:
Studies on the interactions of 3-Bromo-4-nitro-1H-pyrazole with biological macromolecules have revealed insights into its mechanism of action. For instance, it may interact with specific receptors or enzymes involved in platelet aggregation, leading to its observed antiplatelet effects . Furthermore, computational studies have predicted favorable binding interactions with various biological targets, supporting its potential therapeutic applications.
Several compounds share structural similarities with 3-Bromo-4-nitro-1H-pyrazole, each exhibiting unique properties and activities:
Compound Name | Similarity | Unique Features |
---|---|---|
4-Bromo-5-methyl-3-nitro-1H-pyrazole | 0.86 | Methyl substitution enhances lipophilicity. |
3-Bromo-1-methyl-4-nitro-1H-pyrazole | 0.92 | Methyl group at position one alters electronic properties. |
3,5-Dibromo-4-nitro-1H-pyrazole | 0.83 | Increased halogenation may enhance reactivity. |
4-Bromo-1-methyl-1H-pyrazol-3-amine | 0.66 | Amino group introduces different biological activity. |
3-Nitro-1H-pyrazole-4-carbonitrile | 0.59 | Different functional groups may affect solubility and reactivity. |
These compounds provide a comparative framework highlighting the unique aspects of 3-Bromo-4-nitro-1H-pyrazole, particularly its specific substitutions that influence both chemical behavior and biological activity.
3-Bromo-4-nitro-1H-pyrazole emerged as a specialized intermediate in pyrazole chemistry during the early 21st century, with its CAS registration (784193-37-9) dating to 2012. Pyrazole derivatives have been studied since the 19th century, but the specific combination of bromine and nitro substituents on the pyrazole ring represents a modern advancement in synthetic chemistry. The compound’s development aligns with broader trends in heterocyclic chemistry, particularly in designing reactive intermediates for pharmaceutical and materials science applications.
3-Bromo-4-nitro-1H-pyrazole belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its substituted structure places it within the category of disubstituted pyrazoles, where electron-withdrawing groups (bromine and nitro) dominate the electronic profile. This classification is critical for predicting reactivity in nucleophilic substitution, cross-coupling, and coordination chemistry.
The compound’s structure features:
This arrangement creates a versatile scaffold for synthesizing complex molecules. For example, the bromine atom facilitates coupling reactions, while the nitro group enhances electrophilicity for subsequent reductions or substitutions.
3-Bromo-4-nitro-1H-pyrazole possesses a molecular formula of C₃H₂BrN₃O₂ with a molecular weight of 191.97 g/mol [1] [2] [3] [4]. This heterocyclic compound contains nine heavy atoms, with five aromatic heavy atoms contributing to the pyrazole ring structure [5]. The compound is registered under CAS number 784193-37-9 and MDL number MFCD19441764 [2] [4].
The compound exists as a solid under standard conditions, typically appearing as a white to yellow solid [6] [7]. This crystalline material exhibits typical properties of halogenated nitropyrazoles, maintaining stability under appropriate storage conditions.
Specific melting and boiling point data for 3-Bromo-4-nitro-1H-pyrazole are not explicitly reported in the available literature sources. However, comparative data from the related isomer 4-bromo-3-nitro-1H-pyrazole shows a melting point of 197-198°C [8], suggesting that 3-Bromo-4-nitro-1H-pyrazole likely exhibits similar thermal behavior due to its isomeric nature and comparable molecular structure.
The solubility characteristics of 3-Bromo-4-nitro-1H-pyrazole reflect its dual nature as both a polar and aromatic compound. While specific quantitative solubility data are not available in the reviewed sources, the compound's structural features suggest limited water solubility due to the presence of the bromine atom and nitro group, which contribute to its hydrophobic character. The compound is expected to show better solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, consistent with typical behavior of halogenated pyrazoles [9] .
The lipophilicity of 3-Bromo-4-nitro-1H-pyrazole is characterized by a LogP value ranging from 1.0804 to 1.1 [8] [4] [11] [12]. This moderate lipophilicity indicates the compound's balanced hydrophobic-hydrophilic character, primarily influenced by the electron-withdrawing nitro group and the hydrophobic bromine substituent. The LogP value suggests reasonable membrane permeability while maintaining sufficient polarity for potential biological interactions.
The compound exhibits a Topological Polar Surface Area (TPSA) of 71.82 to 74.5 Ų [8] [4] [13] [14]. This TPSA value falls within the range typically associated with compounds capable of crossing biological membranes, as it is below the 140 Ų threshold often cited for oral bioavailability. The polar surface area primarily arises from the nitro group oxygen atoms and the pyrazole nitrogen atoms.
3-Bromo-4-nitro-1H-pyrazole demonstrates distinct hydrogen-bonding capabilities with one hydrogen bond donor and three hydrogen bond acceptors [4] [11] [12]. The single hydrogen bond donor corresponds to the N-H group in the pyrazole ring, while the three acceptors include the two oxygen atoms of the nitro group and the pyridine-like nitrogen in the pyrazole ring. Crystal structure studies of related compounds indicate that the compound can form intermolecular hydrogen bonds through N-H···N interactions, contributing to its solid-state stability [15] [16].
The rotatable bond count is limited to one [4], indicating restricted conformational flexibility, which may influence its binding interactions and crystal packing arrangements.
While specific thermal decomposition data for 3-Bromo-4-nitro-1H-pyrazole are not available in the reviewed literature, studies on related nitropyrazole compounds provide insights into expected thermal behavior. Similar dinitro-pyrazole compounds exhibit decomposition temperatures around 233°C [17], while nitro-containing pyrazoles generally show thermal instability above 200°C . The compound should be stored at 2-8°C to maintain stability [6] [20] [4].
The compound's stability is influenced by the electron-withdrawing effects of both the bromine and nitro substituents. The nitro group increases the compound's acidity compared to unsubstituted pyrazole, with the pKa significantly shifted toward lower values . This increased acidity affects the compound's reactivity profile and stability under different pH conditions.
Nitropyrazole compounds, including 3-Bromo-4-nitro-1H-pyrazole, are generally sensitive to light exposure . UV irradiation can lead to photodegradation processes, particularly affecting the nitro group through various photochemical pathways [22] [23]. The compound should be protected from direct sunlight and stored in amber containers to prevent photodegradation.
The primary degradation pathways for 3-Bromo-4-nitro-1H-pyrazole likely involve: